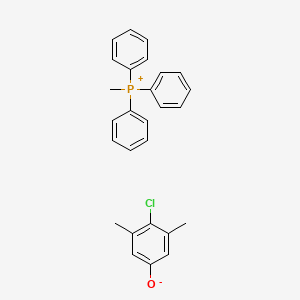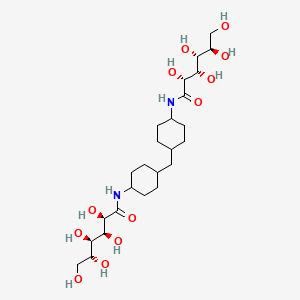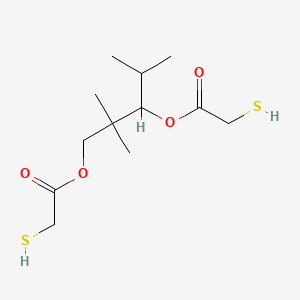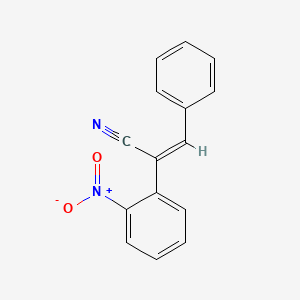
Valeramide, N-(2-hydroxyethyl)-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeramide, N-(2-hydroxyethyl)-2-propyl-, is an organic compound that belongs to the class of amides It is characterized by the presence of a valeramide backbone with a 2-hydroxyethyl and a 2-propyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Valeramide, N-(2-hydroxyethyl)-2-propyl-, typically involves the reaction of valeric acid with 2-aminoethanol and 2-propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Esterification: Valeric acid is first converted to its ester form using an alcohol, typically methanol or ethanol, in the presence of an acid catalyst.
Amidation: The ester is then reacted with 2-aminoethanol and 2-propylamine under basic conditions to form Valeramide, N-(2-hydroxyethyl)-2-propyl-.
Industrial Production Methods
In an industrial setting, the production of Valeramide, N-(2-hydroxyethyl)-2-propyl-, can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Valeramide, N-(2-hydroxyethyl)-2-propyl-, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is a primary or secondary amine.
Substitution: The major products are halogenated derivatives or alkylated compounds.
Applications De Recherche Scientifique
Valeramide, N-(2-hydroxyethyl)-2-propyl-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Valeramide, N-(2-hydroxyethyl)-2-propyl-, involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Valeramide: Lacks the 2-hydroxyethyl and 2-propyl substituents.
N-(2-hydroxyethyl)valeramide: Lacks the 2-propyl substituent.
N-(2-propyl)valeramide: Lacks the 2-hydroxyethyl substituent.
Uniqueness
Valeramide, N-(2-hydroxyethyl)-2-propyl-, is unique due to the presence of both the 2-hydroxyethyl and 2-propyl substituents. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
3116-29-8 |
|---|---|
Formule moléculaire |
C10H21NO2 |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-2-propylpentanamide |
InChI |
InChI=1S/C10H21NO2/c1-3-5-9(6-4-2)10(13)11-7-8-12/h9,12H,3-8H2,1-2H3,(H,11,13) |
Clé InChI |
WAJUILWSUFKUQM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)









